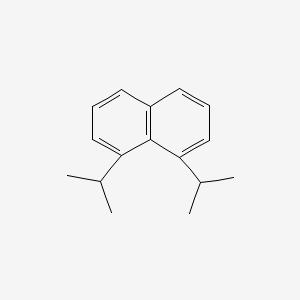
1,8-Diisopropylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diisopropylnaphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 8 positions of the naphthalene ring. This compound is known for its applications in various industrial processes, particularly as a solvent and intermediate in chemical synthesis .
Méthodes De Préparation
1,8-Diisopropylnaphthalene can be synthesized through several methods. One common approach involves the isopropylation of naphthalene using isopropanol over zeolite catalysts. The reaction typically occurs under high-pressure conditions in a fixed-bed reactor. The choice of catalyst, such as USY, MOR, or BEA zeolites, significantly influences the yield and selectivity of the desired product .
In industrial settings, the preparation of this compound often involves the hydrogen isopropylation of refined naphthalene. This process includes three main steps: hydrogen isopropylation, separation and purification of the product, and cyclic utilization of isopropylnaphthalene mixtures. The continuous multi-kettle average conversion of this process is greater than 90%, with a high purity of the final product .
Analyse Des Réactions Chimiques
1,8-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,8-Diisopropylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as a solvent in the production of carbonless copy paper and other industrial applications
Mécanisme D'action
The mechanism of action of 1,8-Diisopropylnaphthalene primarily involves its role as a solvent and intermediate in chemical reactions. Its molecular structure allows it to participate in various chemical processes, facilitating the formation of desired products. The isopropyl groups enhance its solubility and reactivity, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
1,8-Diisopropylnaphthalene can be compared with other diisopropylnaphthalene isomers, such as 2,6-Diisopropylnaphthalene. While both compounds share similar properties, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Other similar compounds include 1,5-Diisopropylnaphthalene and 2,7-Diisopropylnaphthalene, each with distinct properties and uses .
Propriétés
Numéro CAS |
24192-58-3 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1,8-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)14-9-5-7-13-8-6-10-15(12(3)4)16(13)14/h5-12H,1-4H3 |
Clé InChI |
MXPFNCSRRZDGMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1C(=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


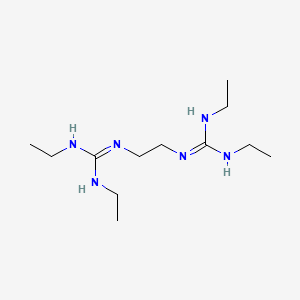
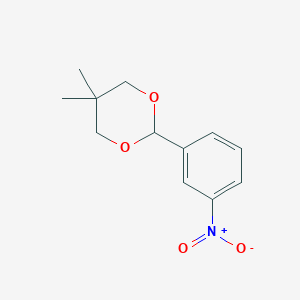

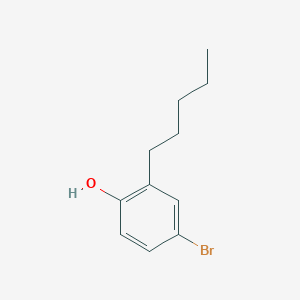
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

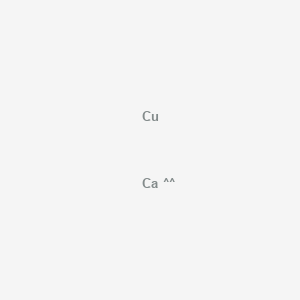

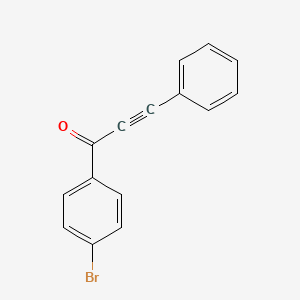
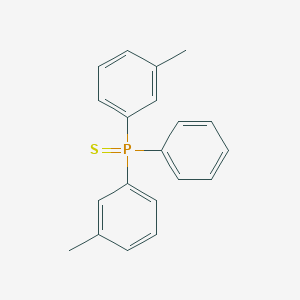

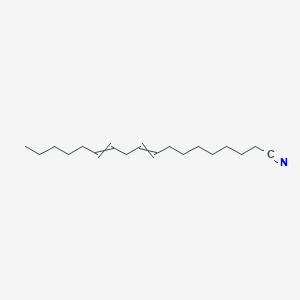
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)

